N-(isoxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE: is a heterocyclic compound that features a unique combination of an oxazole ring fused with a pyridine ring and a trifluoromethyl-substituted benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE typically involves multi-step reactions starting from readily available precursorsThe final step involves the coupling of the trifluoromethyl-substituted benzamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding oxazole-pyridine carboxylic acids.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
- N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-METHYLBENZAMIDE
- N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-CHLOROBENZAMIDE
- N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-FLUOROBENZAMIDE
Comparison: Compared to its analogs, N-{[1,2]OXAZOLO[5,4-B]PYRIDIN-3-YL}-4-(TRIFLUOROMETHYL)BENZAMIDE is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems .
Properties
Molecular Formula |
C14H8F3N3O2 |
---|---|
Molecular Weight |
307.23 g/mol |
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H8F3N3O2/c15-14(16,17)9-5-3-8(4-6-9)12(21)19-11-10-2-1-7-18-13(10)22-20-11/h1-7H,(H,19,20,21) |
InChI Key |
QTCIOACOKVOMOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)ON=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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